
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylbutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-hydroxyacetophenone with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to introduce the methylbutanone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methylbutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: 1-(5-(Tert-butyl)-2-oxophenyl)-3-methylbutan-1-one.
Reduction: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutanol.
Substitution: 1-(5-(Alkyl/aryl)-2-hydroxyphenyl)-3-methylbutan-1-one.
Applications De Recherche Scientifique
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)-3-methylbutan-1-one: Lacks the tert-butyl group, resulting in different chemical and biological properties.
1-(5-(Tert-butyl)-2-methoxyphenyl)-3-methylbutan-1-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one: Has a different alkyl chain, leading to variations in its physical and chemical characteristics.
The presence of the tert-butyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-(5-tert-butyl-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)8-14(17)12-9-11(15(3,4)5)6-7-13(12)16/h6-7,9-10,16H,8H2,1-5H3 |
Clé InChI |
HAIDFFWCMDGCTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


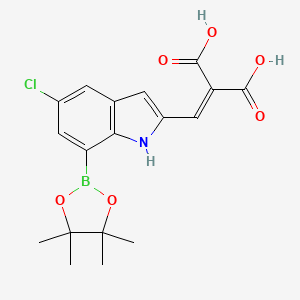

![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
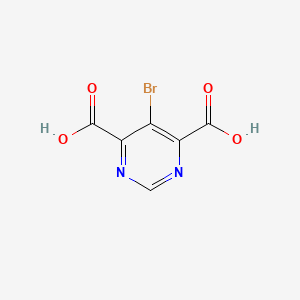
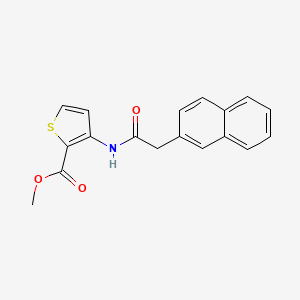
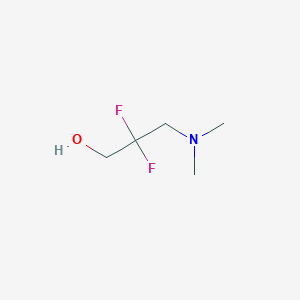
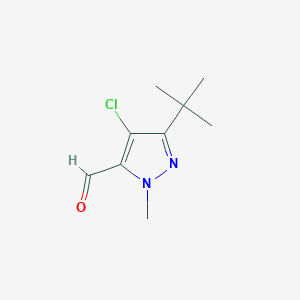


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
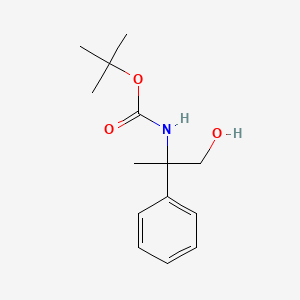
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

